3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol
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Overview
Description
3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol is a complex organic compound with the molecular formula C19H20N4O2 and a molecular weight of 336.39 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness .
Chemical Reactions Analysis
3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol can undergo various chemical reactions, including:
- Substitution
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline core or the attached functional groups.
Properties
IUPAC Name |
3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-14-6-3-5-13(11-14)21-19-22-17-9-2-1-8-16(17)18(23-19)20-12-15-7-4-10-25-15/h1-3,5-6,8-9,11,15,24H,4,7,10,12H2,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQMTEMWXRAERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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